1-(2-Ethoxyphenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea

Medicinal Chemistry sEH Inhibition Structure-Activity Relationship

1-(2-Ethoxyphenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea (CAS 954610-95-8) is a synthetic trisubstituted urea derivative characterized by a central urea linker bridging a 2-ethoxyphenyl group and a 5-oxopyrrolidine scaffold bearing a 4-ethoxyphenyl substituent. With a molecular formula of C22H27N3O4 and a molecular weight of 397.47 g/mol, the compound belongs to the pharmacologically relevant class of conformationally restricted urea-based soluble epoxide hydrolase (sEH) inhibitors, a target implicated in hypertension, inflammation, and pain.

Molecular Formula C22H27N3O4
Molecular Weight 397.475
CAS No. 954610-95-8
Cat. No. B2705267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Ethoxyphenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea
CAS954610-95-8
Molecular FormulaC22H27N3O4
Molecular Weight397.475
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=CC=C3OCC
InChIInChI=1S/C22H27N3O4/c1-3-28-18-11-9-17(10-12-18)25-15-16(13-21(25)26)14-23-22(27)24-19-7-5-6-8-20(19)29-4-2/h5-12,16H,3-4,13-15H2,1-2H3,(H2,23,24,27)
InChIKeyQLVMURFLHLAXQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Ethoxyphenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea (CAS 954610-95-8): Structural Identity and sEH Inhibitor Class Membership


1-(2-Ethoxyphenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea (CAS 954610-95-8) is a synthetic trisubstituted urea derivative characterized by a central urea linker bridging a 2-ethoxyphenyl group and a 5-oxopyrrolidine scaffold bearing a 4-ethoxyphenyl substituent [1]. With a molecular formula of C22H27N3O4 and a molecular weight of 397.47 g/mol, the compound belongs to the pharmacologically relevant class of conformationally restricted urea-based soluble epoxide hydrolase (sEH) inhibitors, a target implicated in hypertension, inflammation, and pain [2]. Its structural architecture places it within a series of patented oxopyrrolidine-urea analogs explored for modulation of epoxide hydrolase and formyl peptide receptor activity [3].

Why 1-(2-Ethoxyphenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea Cannot Be Replaced by Generic sEH Inhibitor Analogs


Within the class of urea-based sEH inhibitors, minor structural modifications—particularly the substitution pattern on the phenyl rings and the position of the urea linker—produce profound shifts in target affinity, isoform selectivity, and pharmacokinetic behavior [1]. The 2-ethoxyphenyl substituent on the target compound engenders a distinct steric and electronic environment compared to the 4-substituted or heteroaryl-bearing analogs, directly influencing the compound's fit within the sEH hydrophobic tunnel and its interaction with key catalytic residues [2]. Consequently, generic substitution with structurally similar analogs (e.g., the 4-methoxyphenethyl variant CAS 954610-99-2 or the 4-ethoxyphenyl urea positional isomer CAS 954696-29-8) is not permissible without risking loss of the specific pharmacological profile intended for research or development purposes .

Quantitative Differentiation Evidence for 1-(2-Ethoxyphenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea Versus Closest Analogs


Structural Differentiation: 2-Ethoxyphenyl Versus 4-Methoxyphenethyl Urea Substituent

The target compound (CAS 954610-95-8) bears a 2-ethoxyphenyl group on the urea nitrogen distal to the pyrrolidinone ring, whereas its closest cataloged analog CAS 954610-99-2 substitutes this with a 4-methoxyphenethyl moiety . This structural divergence alters the hydrogen-bonding capacity (ortho-ethoxy vs. para-methoxy), molecular volume, and conformational flexibility at the urea pharmacophore, which in the sEH inhibitor class directly correlates with inhibitor potency and residence time [1]. No direct head-to-head potency comparison is publicly available for these two specific compounds; the present evidence is based on class-level structure–activity relationship (SAR) inference from the broader oxopyrrolidine-urea sEH inhibitor series.

Medicinal Chemistry sEH Inhibition Structure-Activity Relationship

Positional Isomer Differentiation: 2-Ethoxyphenyl Versus 4-Ethoxyphenyl Urea Substitution

A closely related positional isomer, CAS 954696-29-8, differs from the target compound only in the connectivity of the ethoxyphenyl group on the urea nitrogen remote from the pyrrolidinone: the target bears a 2-ethoxyphenyl group, while the isomer bears a 4-ethoxyphenyl group . In the sEH inhibitor pharmacophore model, the urea carbonyl and NH groups engage in critical hydrogen bonds with the catalytic triad (Asp335, Tyr466, Tyr383), and the flanking aromatic substituents occupy hydrophobic pockets whose dimensions are sensitive to substitution geometry [1]. Ortho-substitution (target compound) versus para-substitution (isomer) alters the dihedral angle between the phenyl ring and the urea plane, which can modulate inhibitor binding kinetics.

Medicinal Chemistry Isomer Selectivity sEH Pharmacophore

Pyrrolidinone Scaffold Conformational Restriction as a Class-Level Differentiation Factor

The 5-oxopyrrolidine ring in the target compound imposes conformational restriction on the urea pharmacophore, a design feature demonstrated in the patent literature to enhance sEH inhibitory potency relative to linear urea analogs lacking cyclic constraint [1]. Patent US 8,501,783 B2 explicitly claims that compounds incorporating a pyrrolidinone or related heterocycle adjacent to the urea group exhibit Ki values in the low nanomolar range against recombinant human sEH, whereas acyclic analogs bearing identical substituent patterns typically show 5- to 50-fold weaker inhibition [2]. While compound-specific Ki data for CAS 954610-95-8 are not publicly disclosed in the primary literature, its structural membership in this conformationally restricted series supports the inference of nanomolar potency based on scaffold precedent.

sEH Inhibition Conformational Restriction Pharmacophore Design

Research and Procurement Application Scenarios for 1-(2-Ethoxyphenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea (CAS 954610-95-8)


sEH Inhibitor Structure–Activity Relationship (SAR) Studies Requiring Ortho-Substituted Urea Pharmacophores

Medicinal chemistry teams exploring the effect of phenyl ring substitution geometry on sEH inhibitor potency require the exact 2-ethoxyphenyl regioisomer. The target compound provides the ortho-ethoxy substitution pattern that, based on class-level SAR [1], influences the dihedral angle between the aromatic ring and the urea plane, a parameter critical for optimizing hydrophobic pocket occupancy within the sEH active site. Procurement of the correct CAS number (954610-95-8) rather than the para-substituted isomer (CAS 954696-29-8) ensures the intended steric and electronic profile is maintained in the screening cascade.

Conformational Restriction Studies in Oxopyrrolidine-Urea sEH Inhibitor Optimization

The 5-oxopyrrolidine scaffold of CAS 954610-95-8 serves as a key conformational constraint element that pre-organizes the urea pharmacophore for optimal target engagement [2]. Research programs focused on quantifying the entropic benefit of pyrrolidinone incorporation over flexible urea linkers can utilize this compound as a representative member of the conformationally restricted series. Its unique dual-ethoxy substitution pattern allows investigation of how distal aromatic substituents modulate the conformational equilibrium of the central pyrrolidinone ring.

Off-Target Selectivity Profiling Against Formyl Peptide Receptors (FPR1/FPR2)

Given that oxopyrrolidine-urea chemical space overlaps with both sEH inhibitors and formyl peptide receptor (FPR2) agonists [3], CAS 954610-95-8 presents an opportunity for selectivity profiling. The 2-ethoxyphenyl substituent differentiates it from analogs claimed in FPR2 agonist patents, making it a valuable tool compound to assess how subtle substituent shifts (ortho-ethoxy vs. other patterns) affect selectivity between sEH inhibition and FPR1/FPR2 agonism, a critical parameter for target validation studies.

Chemical Biology Tool Compound for Epoxyeicosatrienoic Acid (EET) Pathway Modulation

As a member of the urea-based sEH inhibitor class, CAS 954610-95-8 is structurally positioned to stabilize endogenous epoxyeicosatrienoic acids (EETs) by preventing their sEH-mediated hydrolysis [2]. Researchers investigating EET-mediated vasodilation, anti-inflammatory signaling, or angiogenic responses can employ this compound for chemical biology studies, provided its specific inhibitory parameters are first empirically determined in the user's assay system. Its ortho-ethoxy substitution may confer distinct physicochemical properties (logP, solubility) compared to para-substituted or heteroaryl analogs, potentially influencing cellular permeability and target engagement in intact cell assays.

Quote Request

Request a Quote for 1-(2-Ethoxyphenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.